Ethyl 7-nitrobenzofuran-3-carboxylate

Description

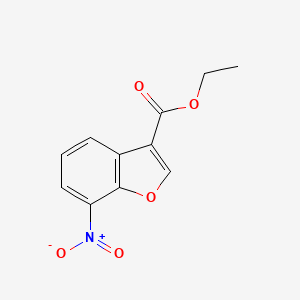

Ethyl 7-nitrobenzofuran-3-carboxylate is a benzofuran derivative featuring a nitro (-NO₂) substituent at position 7 and an ethyl ester (-COOEt) group at position 3. Benzofuran-based compounds are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in drug development.

Properties

Molecular Formula |

C11H9NO5 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

ethyl 7-nitro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C11H9NO5/c1-2-16-11(13)8-6-17-10-7(8)4-3-5-9(10)12(14)15/h3-6H,2H2,1H3 |

InChI Key |

MJCKTBZGEMRJQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-nitrobenzofuran-3-carboxylate typically involves the nitration of benzofuran derivatives followed by esterification. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: SnCl2 and NaOAc in THF.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 7-nitrobenzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its potential antibacterial and anti-tumor activities.

Medicine: Potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 7-nitrobenzofuran-3-carboxylate involves its interaction with biological targets, leading to various biological effects. The nitro group is crucial for its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can disrupt cellular processes, leading to antibacterial or anti-tumor effects.

Comparison with Similar Compounds

Key Observations:

In contrast, the bromo and methyl substituents in the analog exhibit mixed electronic effects (bromo: mildly electron-withdrawing; methyl: electron-donating). The bromo substituent at position 5 in the analog may facilitate nucleophilic substitution reactions, whereas the nitro group in the target compound could enhance stability toward oxidation.

Molecular Weight and Boiling Point :

- Despite the nitro group’s high molecular weight (46 g/mol), the target compound has a lower molar mass than the bromo/methyl analog due to fewer carbon atoms and the absence of bromine.

- The analog’s higher predicted boiling point (346.8°C) likely stems from increased van der Waals interactions from its larger molecular size and bromine’s polarizability.

Research Findings

- Benzofuran esters with electron-withdrawing groups (e.g., nitro) are frequently explored as intermediates in agrochemicals and antibiotics. For instance, nitro-substituted benzofurans have shown promise as antimicrobial agents in preliminary studies.

- Halogenated analogs like Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate are often utilized in synthetic chemistry to build complex heterocyclic frameworks .

Q & A

Q. What are the typical synthetic routes for Ethyl 7-nitrobenzofuran-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves nitration of a benzofuran precursor followed by esterification. For example, nitration at the 7-position of a benzofuran scaffold can be achieved using nitric acid in sulfuric acid, followed by reaction with ethyl bromoacetate in the presence of a base (e.g., Na₂CO₃) to introduce the ester group . A one-pot pseudo three-component method has also been reported for structurally similar benzofurans, involving silyl enol ether additions to optimize yields (up to 70%) .

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Nitration + Esterification | HNO₃/H₂SO₄, ethyl bromoacetate, Na₂CO₃ | ~50-60% |

| One-pot Multi-component | Silyl enol ethers, Lewis acid catalyst | ~60-70% |

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H NMR : Peaks for the nitro group (δ 8.2–8.5 ppm as singlet) and ester ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .

- IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula C₁₁H₉NO₅.

Q. What safety precautions are essential when handling this compound?

While specific safety data for this nitro derivative is limited, analogous benzofurans require:

- Avoiding inhalation/contact (use fume hood, gloves).

- Storing in airtight containers away from ignition sources .

- Electrostatic discharge prevention due to nitro group reactivity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance nitration regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nitro group stability during esterification .

- By-Product Mitigation : Chromatographic purification (silica gel, hexane/EtOAc) resolves isomers or nitro-reduction by-products .

Q. What is the role of the nitro group in directing electrophilic substitution reactions?

The nitro group acts as a meta-directing, electron-withdrawing moiety, enabling selective functionalization at the 5-position. For example, bromination under FeBr₃ catalysis targets the 5-position, forming Ethyl 5-bromo-7-nitrobenzofuran-3-carboxylate .

Q. How can computational modeling predict reactivity or biological interactions?

- Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) to assess metabolic stability .

- QSAR Models : Correlate nitro group orientation with antibacterial activity (e.g., against S. aureus) using Hammett constants .

Q. How are contradictions in reactivity data resolved (e.g., conflicting substitution rates)?

- Mechanistic Probes : Isotopic labeling (¹⁵NO₂) or kinetic isotope effects to trace reaction pathways .

- Control Experiments : Compare nitro vs. bromo derivatives under identical conditions to isolate electronic effects .

Q. What strategies enable post-synthetic functionalization of this compound?

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂ for further coupling (e.g., amide formation) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 5-position, leveraging nitro-directed metalation .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for nitroaromatics) .

Methodological Focus

Q. What purification techniques are most effective for isolating high-purity product?

- Recrystallization : Use ethanol/water mixtures to isolate crystals (melting point ~120-125°C) .

- Flash Chromatography : Gradient elution (hexane → ethyl acetate) resolves nitro vs. ester hydrolysis by-products .

Q. How is regioselectivity in nitration validated experimentally?

- X-ray Crystallography : Confirm substitution pattern in single crystals .

- NOESY NMR : Detect spatial proximity between nitro and adjacent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.